2-Hidroxi Atorvastatina Lactona-d5

Descripción general

Descripción

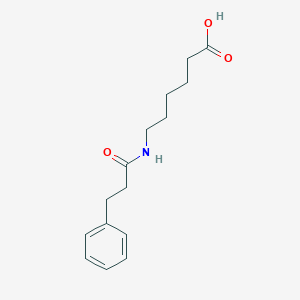

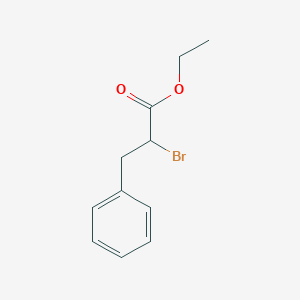

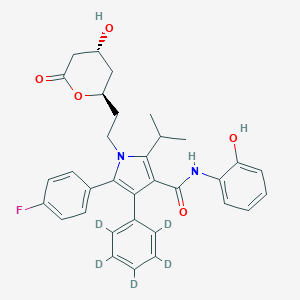

2-Hydroxy Atorvastatin Lactone-d5 is a deuterium-labeled derivative of 2-Hydroxy Atorvastatin Lactone. It is a metabolite of atorvastatin, which is a widely used statin for lowering cholesterol levels. The compound is primarily used in scientific research to study the pharmacokinetics and metabolism of atorvastatin.

Aplicaciones Científicas De Investigación

2-Hydroxy Atorvastatin Lactone-d5 is used extensively in scientific research, particularly in the following areas:

Pharmacokinetics: To study the absorption, distribution, metabolism, and excretion of atorvastatin.

Metabolism Studies: To understand the metabolic pathways and identify metabolites of atorvastatin.

Drug Interaction Studies: To investigate how atorvastatin interacts with other drugs and its impact on metabolic enzymes.

Biological Research: To study the effects of atorvastatin and its metabolites on various biological systems, including cardiovascular and neurological systems.

Mecanismo De Acción

Target of Action

The primary target of 2-Hydroxy Atorvastatin Lactone-d5, a metabolite of Atorvastatin, is the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the endogenous production of cholesterol in the liver . By inhibiting this enzyme, 2-Hydroxy Atorvastatin Lactone-d5 effectively reduces blood lipid levels .

Mode of Action

2-Hydroxy Atorvastatin Lactone-d5 acts as a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from catalyzing the conversion of HMG-CoA to mevalonic acid, an early and rate-limiting step in cholesterol biosynthesis . This inhibition leads to a decrease in the production of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) .

Biochemical Pathways

The inhibition of HMG-CoA reductase by 2-Hydroxy Atorvastatin Lactone-d5 disrupts the mevalonate pathway, leading to a reduction in the levels of cholesterol, LDL, and VLDL . This results in a decrease in the overall lipid levels in the body, reducing the risk of cardiovascular diseases .

Pharmacokinetics

2-Hydroxy Atorvastatin Lactone-d5 is formed from Atorvastatin by the cytochrome P450 (CYP) isoform CYP3A4 . It is subject to extensive first-pass metabolism in the gut wall and the liver, resulting in an oral bioavailability of 14% . The total plasma clearance of Atorvastatin, the parent compound, is 625 mL/min, and the half-life is about 7 hours . The renal route is of minor importance (<1%) for the elimination of Atorvastatin .

Result of Action

2-Hydroxy Atorvastatin Lactone-d5 has been shown to inhibit lipid hydroperoxide formation and copper sulfate-induced thiobarbituric acid reactive substances (TBARS) formation in a concentration-dependent manner . It also reduces cell death induced by oxygen-glucose deprivation (OGD) in primary rat cortical neurons and increases phosphorylation of cAMP-response-element-binding protein (CREB) in GABAergic neurons .

Action Environment

The action of 2-Hydroxy Atorvastatin Lactone-d5 can be influenced by various environmental factors. For instance, the presence of potent inhibitors of CYP3A4, the enzyme responsible for its formation, can affect its levels in the body . Additionally, factors that affect the function of HMG-CoA reductase, such as diet and other medications, can also influence the efficacy of 2-Hydroxy Atorvastatin Lactone-d5 .

Análisis Bioquímico

Biochemical Properties

2-Hydroxy Atorvastatin Lactone-d5 interacts with various enzymes and proteins in the body. It is formed from Atorvastatin by the cytochrome P450 (CYP) isoform CYP3A4 . This interaction with CYP3A4 is crucial as it contributes to the inhibitory activity on HMG-CoA reductase, a key enzyme in cholesterol synthesis .

Cellular Effects

The cellular effects of 2-Hydroxy Atorvastatin Lactone-d5 are significant. It has been observed to inhibit lipid hydroperoxide formation and copper sulfate-induced thiobarbituric acid reactive substances (TBARS) formation in a concentration-dependent manner . It also reduces cell death induced by oxygen-glucose deprivation (OGD) in primary rat cortical neurons .

Molecular Mechanism

At the molecular level, 2-Hydroxy Atorvastatin Lactone-d5 exerts its effects through various mechanisms. It inhibits the HMG-CoA reductase enzyme, thereby reducing cholesterol synthesis . It also increases the phosphorylation of cAMP-response-element-binding protein (CREB) in GABAergic neurons when used at a concentration of 600 nM following OGD .

Metabolic Pathways

2-Hydroxy Atorvastatin Lactone-d5 is involved in the cholesterol synthesis pathway. It is formed from Atorvastatin by the action of the CYP3A4 enzyme

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy Atorvastatin Lactone-d5 involves several steps, including the introduction of deuterium atoms. One common method involves the Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions. This reaction involves 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate, followed by hydrolytic deprotection and lactonization .

Industrial Production Methods

Industrial production methods for 2-Hydroxy Atorvastatin Lactone-d5 are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps to those used in laboratory synthesis, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy Atorvastatin Lactone-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.

Substitution: Various substitution reactions can occur, especially involving the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions include different hydroxylated and deuterated derivatives of atorvastatin and its lactone form.

Comparación Con Compuestos Similares

Similar Compounds

2-Hydroxy Atorvastatin: A non-deuterated form of the compound.

Atorvastatin Lactone: The lactone form of atorvastatin without the hydroxyl group.

Ortho-Hydroxy Atorvastatin: A hydroxylated metabolite of atorvastatin.

Uniqueness

2-Hydroxy Atorvastatin Lactone-d5 is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry studies. The deuterium labeling allows for precise tracking and quantification of the compound in biological systems, providing valuable insights into the pharmacokinetics and metabolism of atorvastatin.

Propiedades

IUPAC Name |

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(2-hydroxyphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2-propan-2-ylpyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-26-10-6-7-11-27(26)38)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-25-18-24(37)19-28(39)41-25/h3-15,20,24-25,37-38H,16-19H2,1-2H3,(H,35,40)/t24-,25-/m1/s1/i3D,4D,5D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNECBMZJZFGTIK-AABVQTEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3O)C(C)C)CC[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445260 | |

| Record name | 2-Hydroxy Atorvastatin Lactone-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265989-50-2 | |

| Record name | 1H-Pyrrole-3-carboxamide, 5-(4-fluorophenyl)-N-(2-hydroxyphenyl)-2-(1-methylethyl)-4-(phenyl-d5)-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=265989-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy Atorvastatin Lactone-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

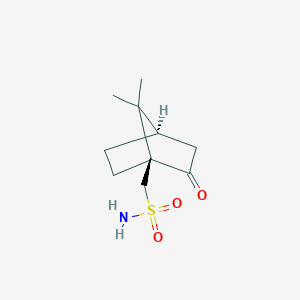

![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B18192.png)